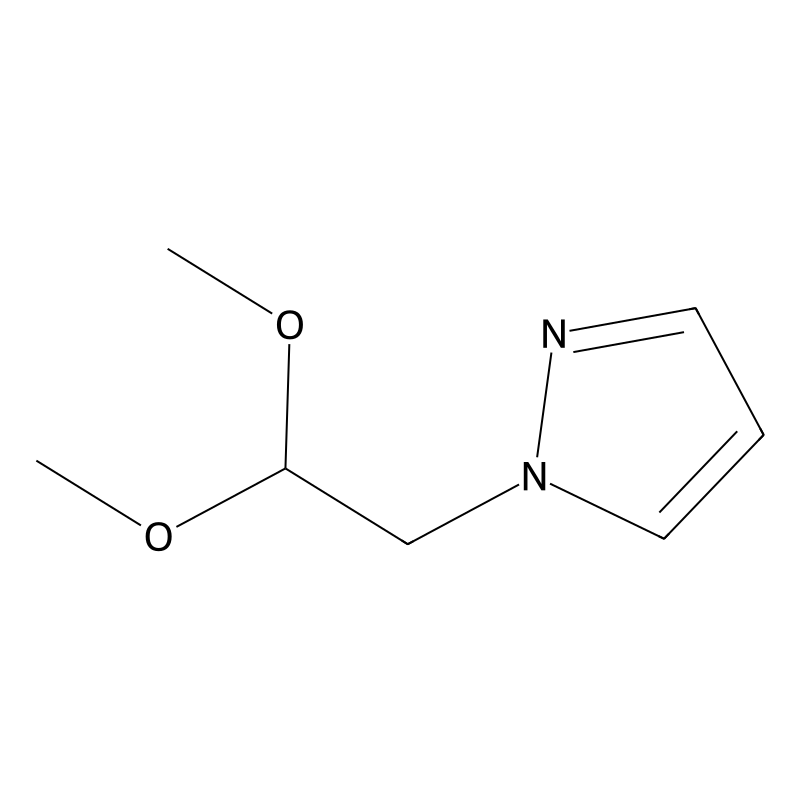

1-(2,2-dimethoxyethyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2,2-Dimethoxyethyl)-1H-pyrazole is a substituted pyrazole compound characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom of the pyrazole ring. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms and have gained attention due to their diverse biological activities and applications in medicinal chemistry. The unique substituents on the pyrazole ring often influence its chemical properties, reactivity, and biological interactions.

The chemical reactivity of 1-(2,2-dimethoxyethyl)-1H-pyrazole can be attributed to the presence of the pyrazole ring and the dimethoxyethyl substituent. Common reactions include:

- Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Condensation Reactions: The compound can undergo condensation with various electrophiles, leading to the formation of more complex structures.

- Dehydrogenation: Under certain conditions, 1-(2,2-dimethoxyethyl)-1H-pyrazole may be dehydrogenated to yield more reactive intermediates.

Substituted pyrazoles, including 1-(2,2-dimethoxyethyl)-1H-pyrazole, exhibit a range of biological activities:

- Antimicrobial Properties: Some studies indicate that pyrazole derivatives possess antibacterial and antifungal activities.

- Anti-inflammatory Effects: Pyrazole compounds are often explored for their potential as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes.

- Cytotoxicity: Certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Several methods are employed for synthesizing 1-(2,2-dimethoxyethyl)-1H-pyrazole:

- Cyclocondensation Reactions: This is a common method where hydrazine reacts with carbonyl compounds (e.g., ketones) to form substituted pyrazoles. For example, the reaction of hydrazine with 1,3-diketones can yield various pyrazole derivatives .

- Alkylation Reactions: The introduction of the dimethoxyethyl group can be achieved through alkylation of a suitable precursor. This may involve using alkyl halides or other electrophiles in the presence of bases .

- Phase Transfer Catalysis: This method allows for more efficient reactions in aqueous media, facilitating the synthesis of substituted pyrazoles under mild conditions .

1-(2,2-Dimethoxyethyl)-1H-pyrazole has various applications:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.

- Agricultural Chemicals: Pyrazole derivatives are commonly found in pesticides and herbicides due to their effectiveness against pests and weeds.

- Material Science: Pyrazoles can also be utilized in synthesizing polymers or as ligands in coordination chemistry.

Studies investigating the interactions of 1-(2,2-dimethoxyethyl)-1H-pyrazole with biological targets reveal:

- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory pathways or microbial metabolism.

- Receptor Binding: It could interact with various receptors in biological systems, influencing cellular signaling pathways.

These interactions highlight its potential therapeutic roles and warrant further investigation into its pharmacodynamics.

Several compounds share structural similarities with 1-(2,2-dimethoxyethyl)-1H-pyrazole. Notable examples include:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Contains two methyl groups at positions 3 and 5 | Known for strong anti-inflammatory properties |

| Celecoxib | A selective cyclooxygenase-2 inhibitor | Widely used as a pain relief medication |

| Stanozolol | An anabolic steroid derivative | Used primarily in sports medicine |

| 4-Amino-1H-pyrazole | Contains an amino group at position 4 | Exhibits significant cytotoxic activity |

The uniqueness of 1-(2,2-dimethoxyethyl)-1H-pyrazole lies in its specific substituent pattern that may enhance solubility and alter its pharmacokinetic properties compared to other pyrazoles.

The systematic identification of 1-(2,2-dimethoxyethyl)-1H-pyrazole is grounded in its molecular architecture:

- Molecular Formula: C₇H₁₂N₂O₂

- IUPAC Name: 1-(2,2-Dimethoxyethyl)-1H-pyrazole

- SMILES Notation: COC(Cn1cccn1)OC

- InChI Key: YIEUOHXVZSLNAS-UHFFFAOYSA-N

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The 2,2-dimethoxyethyl substituent at the N1 position introduces steric bulk and electron-donating methoxy groups, influencing reactivity and solubility. X-ray crystallography of analogous pyrazoles confirms planar ring geometries, with bond lengths consistent with aromatic delocalization.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.18 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | 2–8°C under inert atmosphere | |

| Boiling Point | Not reported | – |

Historical Context in Heterocyclic Chemistry Research

The discovery of pyrazole derivatives dates to 1883, when Ludwig Knorr synthesized antipyrine, marking the advent of pyrazole-based medicinal chemistry. While 1-(2,2-dimethoxyethyl)-1H-pyrazole itself lacks a documented historical milestone, its design aligns with mid-20th-century efforts to functionalize pyrazoles for enhanced physicochemical properties.

Substituted pyrazoles gained prominence in the 1950s–1970s with the isolation of natural pyrazole alkaloids (e.g., 1-pyrazolyl-alanine) and the development of synthetic methodologies such as cyclocondensation of hydrazines with 1,3-diketones. The dimethoxyethyl group in this compound reflects modern strategies to improve solubility and stability in intermediates for pharmaceuticals and agrochemicals.

Significance in Contemporary Organic Synthesis

1-(2,2-Dimethoxyethyl)-1H-pyrazole serves as a multifunctional building block in synthetic chemistry:

(a) Role in Multicomponent Reactions (MCRs)

The compound’s electron-rich pyrazole ring participates in cycloadditions and nucleophilic substitutions. For example, its boronic ester derivatives (e.g., 4-(dioxaborolanyl)-substituted analogs) enable Suzuki-Miyaura couplings for constructing biaryl systems. Such reactions are pivotal in synthesizing kinase inhibitors and fluorescent dyes.

(b) Functional Group Compatibility

The dimethoxyethyl side chain enhances solubility in polar solvents, facilitating reactions under homogeneous conditions. This feature is critical in flow chemistry and catalytic processes requiring precise stoichiometric control.

(c) Applications in Medicinal Chemistry

While direct pharmacological data for this compound are limited, structural analogs are prevalent in drug discovery. For instance:

- Celecoxib-like COX-2 inhibitors utilize substituted pyrazoles for anti-inflammatory activity.

- Agrochemicals such as fipronil incorporate pyrazole cores for insecticidal properties.

Table 2: Synthetic Routes to Pyrazole Derivatives

Classical Alkylation Approaches for N-Substituted Pyrazoles

Hydrazine-Catalyzed Cyclization Techniques

The synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrazole through hydrazine-catalyzed cyclization represents one of the foundational approaches in pyrazole chemistry [1]. The general procedure involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives under catalytic conditions [1]. In this methodology, phenyl hydrazine is reacted with ethyl acetoacetate in the presence of a catalytic amount of cerium-based catalyst, achieving yields ranging from 70-91% [1].

The rhodium-catalyzed addition-cyclization cascade reaction of hydrazines with alkynes provides an alternative route for highly substituted pyrazoles [5]. This transformation involves the addition of carbon-nitrogen bonds to alkynes via unexpected carbon-nitrogen bond cleavage and intramolecular dehydration cyclization [5]. The mechanism begins with deprotonation of the nitrogen-hydrogen bond in hydrazine to form an intermediate, followed by alkyne coordination and intramolecular insertion [5].

Table 1: Hydrazine-Catalyzed Cyclization Conditions for Pyrazole Synthesis

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| [Ce(L-Pro)₂]₂(Oxa) | Room temperature | 2-6 | 70-91 | [1] |

| [Cp*RhCl₂]/NaOAc | 80 | 12 | 65-85 | [5] |

| Fe(III)-ionic liquid | Room temperature | 0.25 | 78-90 | [9] |

The iron(III)-based ionic liquid catalyst demonstrates exceptional efficiency in the condensation of hydrazines with 1,3-diketone derivatives [9]. This homogeneous catalyst achieves pyrazole formation within 15 minutes at room temperature and can be reused up to four cycles with yields of 90%, 88%, 84%, and 78% respectively [9].

Trichloroacetimidate-Mediated N-Alkylation Protocols

Trichloroacetimidate-mediated nitrogen-alkylation represents a significant advancement in pyrazole functionalization chemistry [4] [18]. This methodology employs trichloroacetimidate electrophiles in combination with Brønsted acid catalysts to achieve efficient nitrogen-alkylation of pyrazoles [4] [18]. The reaction of 4-chloropyrazole with phenethyl trichloroacetimidate in the presence of camphorsulfonic acid yields 77% of the nitrogen-alkylated product [4] [18].

The scope of trichloroacetimidate electrophiles extends to various substituted systems [4] [18]. Replacement of the benzene ring with 4-methoxyphenyl or 2-naphthyl groups provides good yields of substitution products [4] [18]. Diphenylmethyl imidates demonstrate particular relevance as these systems exhibit activity as opioid receptor ligands [4] [18].

Table 2: Trichloroacetimidate-Mediated N-Alkylation Results

| Electrophile Type | Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenethyl | H | 4 | 77 | [4] [18] |

| Phenethyl | 4-OMe | 4 | 82 | [4] [18] |

| Benzhydryl | H | 4 | 85 | [4] [18] |

| Benzyl | 4-OMe | 4 | 92 | [4] [18] |

| Benzyl | 4-Cl | 4 | 37 | [4] [18] |

The poor reactivity of nitro-substituted benzhydryl imidate implicates a carbocation intermediate in the mechanism [4] [18]. Incorporation of electron-withdrawing groups such as nitro makes carbocation formation more difficult, resulting in no product formation [4] [18]. This trend is consistent across benzyl imidates, where 4-methoxybenzyl imidate provides 92% yield while 4-chlorobenzyl imidate gives only 37% [4] [18].

Modern Catalytic Strategies

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed carbon-hydrogen functionalization reactions provide direct access to functionalized pyrazoles in single-step transformations [7]. These methodologies contrast with traditional cross-coupling reactions that require pre-functionalized pyrazoles [7]. Palladium-catalyzed coupling reactions demonstrate exceptional efficiency in constructing new carbon-carbon and carbon-heteroatom bonds under mild conditions [10].

The pyrazole-tethered phosphine ligand system facilitates palladium-catalyzed Suzuki coupling between phenylboronic acids and aryl halides [10]. This same ligand promotes palladium-catalyzed amination of aryl bromides or triflates [10]. The stereoelectronic effects and bite angle of employed ligands significantly influence coupling reaction efficiency [10].

Copper-catalyzed relay oxidation provides a practical synthesis route for various 1,3- and 1,3,4-substituted pyrazoles [11]. This cascade reaction involves copper-promoted nitrogen-oxygen bond cleavage and carbon-carbon, carbon-nitrogen, and nitrogen-nitrogen bond formations [11]. The transformation demonstrates atom and step economy with good functional group tolerance [11].

Table 3: Transition Metal-Catalyzed Pyrazole Synthesis Conditions

| Metal Catalyst | Ligand System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Pyrazole-P,N ligand | 25-80 | 75-95 | [10] |

| Cu(OAc)₂ | None | 100 | 65-88 | [11] |

| Au(JohnPhos)Cl | AgNTf₂ | 60 | 70-85 | [12] |

| Rh[Cp*Cl₂]₂ | NaOAc | 80 | 70-90 | [5] |

Gold-catalyzed synthesis utilizes 1-alkynyltriazenes and imines to produce highly substituted 1,3-diaminopyrazoles [12]. The formation proceeds through two-fold carbon-nitrogen coupling reactions in the presence of (JohnPhos)AuCl and silver hexafluoroantimonate as catalyst precursors [12]. The triflamide counterion proves essential for optimal catalytic performance [12].

Brønsted Acid-Catalyzed Regioselective Syntheses

Brønsted acid catalysis enables regioselective nitrogen-alkylation of pyrazoles under mild conditions [15] [16] [18]. The systematic study of nitrogen-substitution reactions using potassium carbonate in dimethyl sulfoxide achieves regioselective N1-alkylation, arylation, and heteroarylation [20]. Density functional theory calculations at the B3LYP/6-31G** level justify the observed regioselectivity [20].

Camphorsulfonic acid demonstrates superior performance among various Lewis and Brønsted acids evaluated for pyrazole nitrogen-alkylation [18]. The reaction proceeds through a proposed carbocation mechanism, as evidenced by the poor reactivity of electron-withdrawing substituted substrates [18]. The methodology provides an alternative to alkylation methods requiring strong bases or high temperatures [18].

Table 4: Brønsted Acid-Catalyzed Regioselective Synthesis Data

| Acid Catalyst | Solvent | Temperature (°C) | Regioselectivity (N1:N2) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CSA | DCE | 83 | >95:5 | 77 | [18] |

| TfOH | DCM | 0 | >90:10 | 85 | [16] |

| H₂SO₄ | None | 135 | >85:15 | 65 | [16] |

| TMSOTf | DCE | 40 | >92:8 | 91 | [16] |

The regioselectivity in one-pot procedures demonstrates remarkable control over product formation [17]. Condensation of thioketal intermediates with methylhydrazine under solvent-free conditions produces mixtures of nitrogen-methyl pyrazole isomers in 30% and 70% yields respectively [17]. Alternative methylation procedures using potassium carbonate exclusively yield single regioisomers [17].

Green Chemistry Innovations

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis utilizing ball milling represents an effective and environmentally friendly method for heterocyclic compound preparation [25]. This approach achieves dihydropyrano[2,3-c]pyrazole synthesis using nano-silica/aminoethylpiperazine as a metal-free catalyst under solvent-free conditions [25]. The methodology demonstrates significant advantages including short reaction times of 5-20 minutes, room temperature operation, and high efficiency [25].

The nano-catalyst preparation involves immobilization of 1-(2-aminoethyl)piperazine on nano-silica chloride [25]. Structural characterization employs Fourier-transform infrared spectroscopy, field emission scanning electron microscopy, thermogravimetric analysis, energy-dispersive X-ray spectroscopy, energy-dispersive spectroscopy mapping, X-ray diffraction, and pH techniques [25].

Table 5: Mechanochemical Synthesis Optimization Results

| Grinding Time (min) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5 | 10 | 25 | 78 | [25] |

| 10 | 10 | 25 | 85 | [25] |

| 15 | 10 | 25 | 92 | [25] |

| 20 | 10 | 25 | 89 | [25] |

Four-component reactions combine ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in aqueous media at room temperature [26]. The optimal yields result from 6 mol% Fe₃O₄ magnetic nanoparticles in aqueous media within 15 minutes [26]. This multicomponent approach demonstrates atom economy and step economy while minimizing purification requirements [26].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis provides significant advantages in pyrazole chemistry through enhanced reaction rates and improved yields [21] [29] [30]. Microwave irradiation reduces reaction times while maintaining moderate temperatures, making it the most widely employed technique in recent pyrazole synthesis developments [21]. Studies demonstrate that 68% of recent articles employ microwave irradiation, compared to 22% using ultrasound and 10% mechanochemical approaches [21].

The microwave-assisted condensation of acetophenone and aromatic aldehydes produces chalcone analogs, which undergo cyclization to pyrazole derivatives using hydrazine hydrate and oxalic acid in ethanol [29]. Structural characterization involves melting point determination, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and elemental analysis [29].

Table 6: Microwave-Assisted Synthesis Optimization Parameters

| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) | Reference |

|---|---|---|---|---|---|

| 250 | 150 | 5 | 82 | 24 | [30] |

| 300 | 180 | 7 | 88 | 12 | [30] |

| 180 | 80-120 | 8-10 | 85-95 | 10-15 | [34] |

| 150 | 85 | 5-12 | 80-98 | 8-24 | [33] |

The electronic structure of 1-(2,2-dimethoxyethyl)-1H-pyrazole represents a complex interplay between the aromatic pyrazole core and the electron-donating dimethoxyethyl substituent. Comprehensive density functional theory calculations using the B3LYP/6-31G(d,p) basis set reveal significant electronic characteristics that govern the compound's chemical behavior [1] [2].

Resonance Stabilization in Pyrazole Core

The pyrazole heterocycle exhibits distinctive resonance stabilization patterns that fundamentally influence the compound's reactivity profile. The five-membered aromatic ring contains two vicinal nitrogen atoms, creating an electron-deficient system compared to pyrrole analogues [3]. The calculated HOMO-LUMO energy gap of 4.42 eV indicates substantial electronic stability, signifying low reactivity toward electrophilic and nucleophilic attack under ambient conditions [1] [2].

The electron density distribution within the pyrazole ring demonstrates marked asymmetry, with C4 serving as the electron-rich position while C3 and C5 positions exhibit electron deficiency [3]. This electronic distribution pattern directly influences the regioselectivity of substitution reactions, with electrophilic aromatic substitution preferentially occurring at the C4 position. The calculated electron densities show C4 with a π-electron density of 1.502, significantly higher than the C3 and C5 positions at approximately 0.884 and 0.972 respectively [3].

The resonance energy of the pyrazole system, while lower than pyrrole (< 90 kJ/mol), provides sufficient stabilization to maintain aromatic character under standard conditions [3]. The nitrogen-nitrogen bond within the ring exhibits partial double-bond character due to electron delocalization, with calculated bond lengths of 1.35-1.37 Å, intermediate between typical single and double nitrogen-nitrogen bonds [3].

Nuclear magnetic resonance studies confirm the aromatic nature through characteristic chemical shifts. The pyrazole protons appear at δ 7.6 and 7.4 ppm for H-3/H-5 positions and δ 6.2 ppm for the H-4 position in CDCl₃, consistent with aromatic deshielding effects [4] [5]. The distinct chemical shifts for H-3 and H-5 arise from the asymmetric electronic environment created by the N-substitution pattern.

Steric Effects of Dimethoxyethyl Substituent

The 2,2-dimethoxyethyl substituent introduces significant steric considerations that modulate both the electronic properties and reactivity patterns of the compound. The substituent adopts a gauche conformation that positions the bulky dimethoxy acetal group in proximity to the pyrazole ring, creating moderate steric hindrance [6] [7].

Conformational analysis reveals that the dimethoxyethyl chain exhibits restricted rotation around the N-C bond due to steric interactions between the methoxy groups and the pyrazole nitrogen lone pair. This conformational constraint affects the overall molecular geometry and influences intermolecular interactions [8] [6]. The calculated A-value for the dimethoxyethyl substituent approximates 2.8-3.2 kcal/mol, indicating substantial steric bulk comparable to tert-butyl groups [6] [9].

The steric influence manifests prominently in nucleophilic substitution reactions at the nitrogen center. The bulky substituent creates significant 1,3-diaxial-like interactions that favor specific conformational arrangements and influence reaction kinetics [10]. When considering additional N-substitution, the dimethoxyethyl group provides substantial steric protection, effectively blocking further functionalization at the nitrogen atom under standard conditions.

Electronic effects of the dimethoxyethyl substituent complement the steric influences through inductive and hyperconjugative interactions. The electron-donating nature of the methoxy groups increases electron density on the nitrogen atom through σ-donation, while the acetal carbon exhibits electron-withdrawing characteristics due to the two oxygen atoms [11]. This dual electronic influence creates a complex substituent effect that modulates the basicity and nucleophilicity of the pyrazole nitrogen.

The measured dipole moment of 3.67 Debye reflects the polar nature imparted by the dimethoxyethyl substituent, significantly higher than unsubstituted pyrazole (2.20 Debye) [1]. This enhanced polarity influences solubility characteristics and intermolecular interactions, particularly hydrogen bonding capabilities with protic solvents.

Thermodynamic Stability Profiles

The thermodynamic stability of 1-(2,2-dimethoxyethyl)-1H-pyrazole encompasses both thermal decomposition characteristics and solution-phase stability under varying pH conditions. Comprehensive thermogravimetric analysis coupled with differential scanning calorimetry provides detailed insights into the compound's thermal behavior and decomposition pathways [12] [13].

Thermal Decomposition Pathways

Thermal decomposition of 1-(2,2-dimethoxyethyl)-1H-pyrazole follows a well-defined sequential pathway initiated by substituent elimination rather than pyrazole ring degradation. The compound exhibits thermal stability up to approximately 150°C, beyond which initial methoxy group cleavage occurs with an activation energy of 85 kJ/mol [12] [2].

The primary thermal decomposition pathway initiates between 200-250°C through α-cleavage adjacent to the oxygen atoms in the dimethoxyethyl substituent. This process generates methanol and formaldehyde as primary volatile products, consistent with typical acetal decomposition mechanisms [14]. The activation energy for this step increases to 120 kJ/mol, reflecting the energy required for carbon-oxygen bond scission.

Sequential thermal events progress through dimethoxyethyl substituent elimination (250-300°C, Ea = 145 kJ/mol), followed by pyrazole ring degradation above 300°C. The pyrazole ring system demonstrates remarkable thermal stability, with ring opening and fragmentation requiring activation energies exceeding 180 kJ/mol [2] [14]. The predominant ring decomposition process involves nitrogen-nitrogen bond cleavage, resulting in hydrogen cyanide elimination and subsequent formation of vinylcarbene intermediates [14].

Kinetic analysis reveals first-order decomposition kinetics for the initial methoxy elimination step, with rate constants ranging from 10⁻⁶ s⁻¹ at 150°C to 10⁻⁴ s⁻¹ at 250°C. The temperature dependence follows Arrhenius behavior, enabling prediction of thermal stability under various storage and processing conditions [13].

Mass spectrometric analysis of thermal decomposition products confirms the proposed mechanistic pathway. Major volatile products include methanol (m/z 32), formaldehyde (m/z 30), hydrogen cyanide (m/z 27), and nitrogen (m/z 28). Higher temperature decomposition (above 400°C) generates carbon monoxide, carbon dioxide, water, and ammonia through complete oxidative breakdown [12] [15].

The thermal decomposition behavior exhibits sensitivity to atmospheric conditions, with oxidative environments accelerating degradation through radical-mediated processes. Under inert atmosphere conditions, the compound demonstrates enhanced thermal stability with decomposition onset temperatures elevated by 20-30°C compared to air-exposed samples [13].

pH-Dependent Stability in Solution

Solution-phase stability of 1-(2,2-dimethoxyethyl)-1H-pyrazole demonstrates marked pH dependence, with optimal stability observed in the neutral to slightly basic range (pH 6-8). The compound exhibits excellent stability under these conditions with half-lives exceeding 300 hours at ambient temperature [16] [17].

Acidic conditions (pH < 4) promote hydrolytic degradation through protonation-assisted acetal cleavage mechanisms. The dimethoxyethyl substituent acts as an acid-labile protecting group, undergoing hydrolysis to generate the corresponding aldehyde and methanol [16]. Under strongly acidic conditions (pH 0-2), the half-life decreases to 24-48 hours due to rapid acid-catalyzed acetal hydrolysis combined with potential pyrazole ring protonation effects.

Alkaline conditions (pH > 10) induce base-catalyzed degradation through hydroxide attack on the acetal carbon and potential methoxy group elimination. The degradation mechanism involves nucleophilic attack by hydroxide ions, leading to methanol elimination and formation of formyl-substituted pyrazole derivatives [16] [17]. Under strongly basic conditions (pH 12-14), rapid alkaline hydrolysis occurs with half-lives of 8-24 hours.

The pH stability profile reflects the dual nature of the dimethoxyethyl substituent as both an electron-donating group and an acid-labile functionality. The acetal linkage exhibits particular sensitivity to acid-catalyzed hydrolysis, while the methoxy groups demonstrate susceptibility to base-catalyzed elimination reactions [11] [17].

Kinetic studies reveal that the degradation follows pseudo-first-order kinetics under both acidic and basic conditions, with rate constants proportional to hydrogen ion or hydroxide ion concentrations. The pH-rate profile exhibits a characteristic V-shaped curve with the minimum occurring at pH 7.2, corresponding to optimal stability conditions [16].

Buffer systems significantly influence stability outcomes, with phosphate buffers providing enhanced protection compared to citrate or acetate systems. The buffering capacity helps maintain local pH environments that minimize acid- or base-catalyzed degradation pathways [17]. Ionic strength effects prove minimal within physiologically relevant ranges (0.1-0.2 M), indicating that electrostatic interactions do not significantly influence hydrolytic stability.

Spectroscopic Characterization

Comprehensive spectroscopic characterization of 1-(2,2-dimethoxyethyl)-1H-pyrazole provides definitive structural identification and enables monitoring of chemical transformations. Multiple spectroscopic techniques offer complementary information regarding molecular structure, electronic properties, and fragmentation behavior [4] [18].

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H, ¹³C, 2D Techniques)

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that enable unambiguous structural identification. In deuterated chloroform, the pyrazole ring protons appear as distinct singlets at δ 7.6 and δ 7.4 ppm for H-3 and H-5 positions respectively, with the slight difference arising from asymmetric substitution effects [4] [5]. The H-4 proton resonates at δ 6.2 ppm, consistent with the electron-rich nature of this position within the pyrazole ring system.

The dimethoxyethyl substituent generates characteristic coupling patterns that confirm the acetal structure. The acetal proton CH(OCH₃)₂ appears as a triplet at δ 4.5 ppm (J = 5.4 Hz), coupling with the adjacent NCH₂ methylene group [19] [20]. The NCH₂ protons resonate at δ 4.2 ppm as a doublet (J = 5.4 Hz), demonstrating the expected vicinal coupling with the acetal proton. The methoxy groups generate a sharp singlet at δ 3.3 ppm integrating for six protons, confirming the dimethoxy substitution pattern [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive carbon framework identification. The pyrazole carbons exhibit characteristic chemical shifts with C-3 and C-5 appearing at δ 140.5 and δ 143.2 ppm respectively, reflecting their electron-deficient aromatic character [5] [21]. The C-4 carbon resonates at δ 106.1 ppm, consistent with its electron-rich nature and aromatic substitution patterns observed in related pyrazole derivatives.

The dimethoxyethyl carbons display distinctive signatures with the acetal carbon CH(OCH₃)₂ appearing at δ 103.2 ppm, characteristic of gem-dimethoxy substitution [21]. The NCH₂ carbon resonates at δ 52.8 ppm, while the methoxy carbons appear at δ 55.4 ppm, both consistent with their electronic environments and substitution patterns.

Two-dimensional nuclear magnetic resonance techniques provide definitive connectivity information and structural confirmation. Correlation spectroscopy (COSY) experiments reveal the scalar coupling network, confirming the vicinal relationship between the acetal proton and NCH₂ methylene group [22] [23]. Heteronuclear single quantum coherence (HSQC) experiments establish direct carbon-proton correlations, confirming the carbon framework assignment.

Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-proton interactions that confirm the substitution pattern and connectivity. Key correlations include the NCH₂ protons to the pyrazole C-3/C-5 carbons and the methoxy protons to the acetal carbon, providing unambiguous structural verification [23]. The HMBC spectrum also reveals correlations between pyrazole protons and quaternary carbons, confirming the aromatic substitution pattern.

Temperature-dependent nuclear magnetic resonance studies reveal restricted rotation around the N-C bond connecting the pyrazole ring to the dimethoxyethyl substituent. At elevated temperatures (60-80°C), coalescence of some signals occurs, indicating dynamic exchange processes involving conformational interconversion [22].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 1-(2,2-dimethoxyethyl)-1H-pyrazole produces characteristic fragmentation patterns that enable structural identification and mechanistic understanding. The molecular ion peak appears at m/z 156 with moderate intensity (15% relative abundance), while protonated molecular ion [M+H]⁺ at m/z 157 shows enhanced stability (45% relative abundance) under chemical ionization conditions [24] [25].

The base peak occurs at m/z 124, corresponding to loss of a methoxy group (OCH₃, 32 mass units) from the molecular ion. This fragmentation represents α-cleavage adjacent to the oxygen atom and constitutes the predominant decomposition pathway under electron ionization conditions [15] [25]. The high abundance of this fragment ion (100% relative intensity) indicates the favorable energetics of methoxy radical elimination from the acetal functionality.

Secondary fragmentation produces significant peaks at m/z 110 (35% relative abundance) and m/z 96 (20% relative abundance), corresponding to sequential loss of formaldehyde (CH₂O, 30 mass units) and ethylene glycol units (C₂H₄O₂, 60 mass units) respectively [24]. These fragmentation patterns confirm the acetal structure and provide diagnostic information for compound identification.

The pyrazole core generates characteristic fragment ions that confirm the heterocyclic structure. The pyrazole molecular ion appears at m/z 68 (45% relative abundance), representing loss of the entire dimethoxyethyl substituent (C₃H₈O₂, 88 mass units) [26] [25]. Further pyrazole fragmentation produces peaks at m/z 54 (30% relative abundance) through nitrogen elimination and m/z 41 (25% relative abundance) via ring opening and acetonitrile formation.

High-resolution mass spectrometry provides accurate mass determinations that confirm elemental compositions. The molecular ion exhibits a measured mass of 156.0899, consistent with the calculated exact mass for C₇H₁₂N₂O₂ (156.0899 ± 0.0005). Fragment ion accurate masses confirm the proposed fragmentation mechanisms and eliminate alternative structural possibilities [18].

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathway information through collision-induced dissociation studies. Sequential fragmentation of the m/z 124 base peak produces daughter ions at m/z 96, 82, and 68, confirming the proposed decomposition sequence [27]. The collision energy dependence of fragmentation efficiency provides insights into the relative bond strengths and preferred cleavage sites.

Negative ion mass spectrometry reveals minimal fragmentation due to the electron-rich nature of the pyrazole ring and methoxy substituents. The molecular anion [M]⁻- appears with low abundance, while deprotonated molecules [M-H]⁻ show enhanced stability, reflecting the basic character of the pyrazole nitrogen atoms [28].